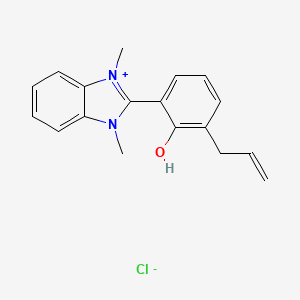
2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)-6-prop-2-enylphenol;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)-6-prop-2-enylphenol;chloride is a complex organic compound with a unique structure that combines a benzimidazole ring with a phenol group and a prop-2-enyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)-6-prop-2-enylphenol;chloride typically involves the following steps:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole ring is then alkylated using dimethyl sulfate or a similar alkylating agent to introduce the 1,3-dimethyl groups.
Phenol Group Introduction: The phenol group can be introduced through a substitution reaction, where a suitable phenol derivative reacts with the benzimidazole intermediate.
Prop-2-enyl Side Chain Addition: The prop-2-enyl side chain is added via a Friedel-Crafts alkylation reaction using an appropriate alkyl halide.
Formation of the Chloride Salt: Finally, the chloride salt is formed by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)-6-prop-2-enylphenol;chloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)-6-prop-2-enylphenol;chloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)-6-prop-2-enylphenol;chloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, including those related to oxidative stress, apoptosis, and cell proliferation.
類似化合物との比較
Similar Compounds
- 2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)-6-methoxyphenol;chloride
- 2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)-6-ethoxyphenol;chloride
- 2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)-6-butoxyphenol;chloride
Uniqueness
2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)-6-prop-2-enylphenol;chloride is unique due to its specific structural features, such as the prop-2-enyl side chain, which may confer distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
2-(1,3-dimethylbenzimidazol-3-ium-2-yl)-6-prop-2-enylphenol;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O.ClH/c1-4-8-13-9-7-10-14(17(13)21)18-19(2)15-11-5-6-12-16(15)20(18)3;/h4-7,9-12H,1,8H2,2-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFGAEYCMVSHGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2[N+](=C1C3=CC=CC(=C3O)CC=C)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














